1-(Isocyanatomethyl)-4-(methanesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isocyanatomethyl)-4-(methanesulfonyl)benzene is an organic compound that features both an isocyanate group and a methanesulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(isocyanatomethyl)-4-(methanesulfonyl)benzene typically involves the reaction of 4-(methanesulfonyl)benzyl alcohol with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Isocyanatomethyl)-4-(methanesulfonyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.
Sulfonic Acids and Sulfonamides: Formed from the oxidation and reduction of the methanesulfonyl group.
Wissenschaftliche Forschungsanwendungen
1-(Isocyanatomethyl)-4-(methanesulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a reagent in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific functional groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Isocyanatomethyl)-4-(methanesulfonyl)benzene involves the reactivity of its functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable urea and carbamate linkages, which are important in polymer chemistry and drug design.
Methanesulfonyl Group: Acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
1-(Isocyanatomethyl)-4-(methylsulfonyl)benzene: Similar structure but with a methyl group instead of a methanesulfonyl group.
1-(Isocyanatomethyl)-4-(ethylsulfonyl)benzene: Contains an ethyl group instead of a methanesulfonyl group.
1-(Isocyanatomethyl)-4-(propylsulfonyl)benzene: Features a propyl group in place of the methanesulfonyl group.
Uniqueness: 1-(Isocyanatomethyl)-4-(methanesulfonyl)benzene is unique due to the presence of both an isocyanate and a methanesulfonyl group on the same benzene ring. This dual functionality allows for diverse reactivity and makes it a valuable compound in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
527693-87-4 |
---|---|
Molekularformel |
C9H9NO3S |
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
1-(isocyanatomethyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C9H9NO3S/c1-14(12,13)9-4-2-8(3-5-9)6-10-7-11/h2-5H,6H2,1H3 |
InChI-Schlüssel |
VVDKUBWOKDSMJS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.